7-Hydroxy Amoxapine-d8 is a deuterium-labeled derivative of 7-Hydroxy Amoxapine, which itself is an active metabolite of the tricyclic antidepressant amoxapine. The incorporation of deuterium atoms enhances the compound's stability and allows for precise analytical studies, particularly in pharmacokinetics and metabolic pathways. This compound retains the pharmacological properties of its parent drug, amoxapine, which is utilized in treating various depressive disorders and exhibits both antidepressant and antipsychotic effects due to its action on neurotransmitter systems, particularly serotonin and norepinephrine .
The biological activity of 7-Hydroxy Amoxapine-d8 is primarily linked to its role as a dopamine receptor antagonist, contributing to the antipsychotic properties of amoxapine. It also affects serotonergic and noradrenergic neurotransmission pathways, thereby influencing mood and emotional regulation. The pharmacokinetics of this compound indicate rapid absorption from the gastrointestinal tract, with a significant impact on mood enhancement in individuals suffering from depression .
The synthesis of 7-Hydroxy Amoxapine-d8 involves incorporating deuterium into the amoxapine structure. Common methods include:
7-Hydroxy Amoxapine-d8 is primarily used in scientific research settings for:
Interaction studies involving 7-Hydroxy Amoxapine-d8 focus on its metabolic pathways and interactions with cytochrome P450 enzymes. Notably, enzymes such as CYP2D6 and CYP3A4 are involved in the metabolism of both amoxapine and its metabolites, including 7-Hydroxy Amoxapine. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing therapeutic regimens .
Several compounds share structural or functional similarities with 7-Hydroxy Amoxapine-d8. These include:
| Compound Name | Class | Key Features |
|---|---|---|
| Loxapine | Dibenzoxazepine | Antipsychotic agent; N-demethylated precursor of amoxapine |
| Desipramine | Tricyclic Antidepressant | Similar mechanism; different chemical structure |
| Nortriptyline | Tricyclic Antidepressant | Comparable pharmacological effects; distinct structure |
| 7-Hydroxy Loxapine | Active Metabolite | Contributes to loxapine's pharmacology |
Uniqueness of 7-Hydroxy Amoxapine-d8: The deuterium labeling distinguishes it from other compounds by providing enhanced stability and facilitating detailed pharmacokinetic studies. This unique feature makes it a valuable tool in pharmacological research, particularly in understanding drug metabolism and interactions .
X-ray crystallography serves as a definitive method for determining the three-dimensional structure of 7-Hydroxy Amoxapine-d8. Based on the crystal structure analysis of the closely related amoxapine acetate, the compound is expected to crystallize in the monoclinic crystal system with space group P2₁/c [1]. The unit cell parameters for the parent compound demonstrate a = 21.0726(12) Å, b = 6.0393(3) Å, c = 18.6087(10) Å, with β = 92.096(2)°, and a volume of 2366.6(2) ų [1]. The structure was refined to an R-factor of 0.030 with 4860 reflections, indicating high-quality crystallographic data [1].
The molecular geometry of 7-Hydroxy Amoxapine-d8 exhibits the characteristic dibenzoxazepine framework with a tricyclic ring system. The compound features a dibenz[b,f] [3]oxazepine core structure with a chlorine substituent at position 8 and a hydroxyl group at position 2 (7-position in the numbering system) [3] [4]. The piperazine ring attached to the central heterocycle contains eight deuterium atoms replacing the corresponding hydrogen atoms at positions 2,2,3,3,5,5,6,6 [3] [4].
Nuclear magnetic resonance spectroscopy provides crucial information about the deuterium labeling pattern in 7-Hydroxy Amoxapine-d8. The incorporation of deuterium atoms significantly alters the NMR spectrum compared to the unlabeled compound. In ¹H NMR spectroscopy, the signals corresponding to the deuterated positions in the piperazine ring are dramatically reduced in intensity or completely absent, confirming the successful deuterium incorporation [5]. The aromatic protons in the dibenzoxazepine system remain clearly visible, allowing for structural confirmation of the core framework.
The ¹³C NMR spectrum exhibits characteristic carbon signals for the dibenzoxazepine system. The carbonyl carbon appears in the typical range for aromatic ketones, while the aromatic carbons show distinct chemical shifts based on their electronic environment [6]. The carbon atoms adjacent to the deuterated positions may show isotope effects, appearing as subtle shifts or splitting patterns that provide additional confirmation of the deuterium labeling [6].
Detailed structural analysis reveals that the dibenzoxazepine ring system adopts a saddle-shaped conformation, similar to other tricyclic compounds in this class [7]. The heterocyclic ring exists in a boat conformation, with the flanking aromatic rings making specific angles with the central ring plane. This conformational preference is crucial for the compound's pharmacological properties and molecular recognition processes [7].
Mass spectrometry provides essential information about the molecular weight and fragmentation behavior of 7-Hydroxy Amoxapine-d8. The molecular ion peak appears at m/z 337.83, which is approximately 8 mass units higher than the unlabeled 7-hydroxyamoxapine due to the eight deuterium atoms [3] [8]. This mass difference serves as a definitive confirmation of the deuterium labeling and allows for precise analytical quantification.
The fragmentation pattern of 7-Hydroxy Amoxapine-d8 under electron ionization conditions follows predictable pathways based on the molecular structure. The primary fragmentation involves the loss of the piperazine side chain, resulting in a characteristic fragment ion corresponding to the dibenzoxazepine core [9]. The presence of deuterium atoms affects the fragmentation pathways, potentially leading to different relative intensities of fragment ions compared to the unlabeled compound.
Collision-induced dissociation (CID) experiments in tandem mass spectrometry reveal specific fragmentation pathways that are valuable for structural elucidation. The compound undergoes characteristic losses including the piperazine ring cleavage, aromatic ring fragmentations, and losses of small molecules such as carbon monoxide and hydrogen chloride [10]. The deuterium labeling provides additional mass spectral information that aids in confirming the proposed fragmentation mechanisms.
LC-MS/MS analysis demonstrates the utility of 7-Hydroxy Amoxapine-d8 as an internal standard for quantitative analysis. The compound shows similar chromatographic behavior to the unlabeled compound but with distinct mass spectral characteristics that allow for accurate quantification in biological samples [11] [12]. The selected reaction monitoring (SRM) transitions for the deuterated compound provide excellent sensitivity and specificity for analytical applications.
The mass spectrometric behavior under various ionization conditions (electrospray ionization, atmospheric pressure chemical ionization) shows consistent molecular ion formation with minimal in-source fragmentation [10]. This stability under ionization conditions makes the compound suitable for routine analytical applications in pharmaceutical and clinical laboratories.
Computational chemistry methods provide valuable insights into the tautomeric equilibria and conformational preferences of 7-Hydroxy Amoxapine-d8. Density functional theory (DFT) calculations using functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or 6-311G(d,p)) have been employed to investigate the electronic structure and potential tautomeric forms [13] [14].
The hydroxyl group at the 7-position introduces the possibility of tautomeric equilibria, particularly involving proton transfer between the hydroxyl group and the nitrogen atoms in the molecular framework. DFT calculations reveal that the phenolic form (with the hydroxyl group intact) is generally more stable than potential quinoid tautomers [15]. The energy differences between various tautomeric forms typically range from 10-30 kJ/mol, with the phenolic form being thermodynamically favored.
Molecular orbital analysis using the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the electronic properties of 7-Hydroxy Amoxapine-d8 [16]. The HOMO-LUMO energy gap influences the compound's chemical reactivity and electronic excitation properties. The presence of the hydroxyl group and the chlorine substituent affects the electron density distribution throughout the molecular framework.
The computational studies also examine the effect of deuterium substitution on the molecular geometry and electronic structure. While deuterium substitution causes minimal changes in bond lengths and angles, it can affect vibrational frequencies and zero-point energies. These isotope effects are particularly important for understanding the kinetic and thermodynamic properties of the deuterated compound [5].
Tautomeric equilibria involving the piperazine ring nitrogen atoms and the central heterocycle have been investigated using computational methods. The calculations suggest that the nitrogen atoms in the piperazine ring prefer to exist in their neutral form rather than protonated states under physiological conditions [15]. The presence of deuterium atoms in the piperazine ring affects the basicity of the nitrogen atoms through isotope effects, although these effects are relatively small.
Conformational analysis reveals that the dibenzoxazepine ring system can adopt multiple conformations, with the saddle-shaped geometry being the most stable [17]. The flexibility of the piperazine ring allows for various conformational states, which may be important for the compound's biological activity and molecular recognition properties [18].
The computational modeling also provides insights into the hydrogen bonding patterns that stabilize different tautomeric forms. Intramolecular hydrogen bonds between the hydroxyl group and nearby nitrogen atoms or aromatic π-systems can influence the tautomeric equilibrium [15]. These interactions are crucial for understanding the compound's behavior in different solvents and biological environments.